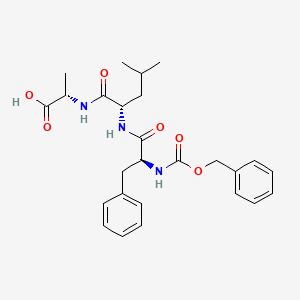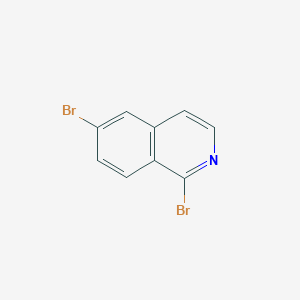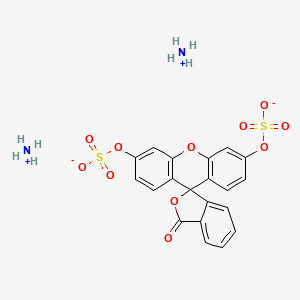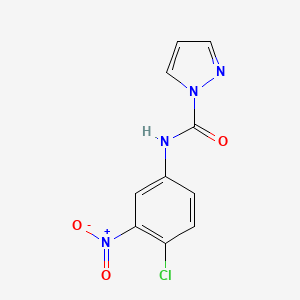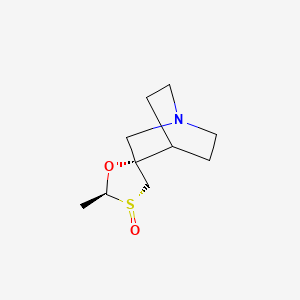![molecular formula C9H6ClNO2S B1458755 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid CAS No. 1188165-88-9](/img/structure/B1458755.png)
2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid
説明
2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid is a chemical compound with the molecular formula C9H6ClNO2S . It has a molecular weight of 227.67 .
Synthesis Analysis
The synthesis of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid and its derivatives often involves reactions with 2-aminobenzothiazole with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . More detailed synthesis pathways can be found in related peer-reviewed papers .Molecular Structure Analysis
The InChI code for 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid is 1S/C9H6ClNO2S/c10-5-2-1-3-6-9 (5)11-7 (14-6)4-8 (12)13/h1-3H,4H2, (H,12,13) . This indicates the presence of a benzothiazole ring with a chlorine atom at the 4th position and an acetic acid group attached to the 2nd position of the benzothiazole ring.Chemical Reactions Analysis
The thiazole ring in the compound is reactive and can undergo various reactions such as donor–acceptor, nucleophilic, and oxidation reactions . The exact chemical reactions that 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid can undergo would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid include a molecular weight of 227.67 and a linear formula of C9H6ClNO2S . More detailed physical and chemical properties can be found in the MSDS .科学的研究の応用
Synthesis and Potential Biological Activity
A study by Párkányi and Schmidt (2000) described the synthesis of new quinazolinone derivatives using chlorosubstituted anthranilic acids, including compounds related to 2-(4-Chlorobenzo[D]thiazol-2-yl)acetic acid. These compounds are expected to exhibit biological activity due to their structural features (Párkányi & Schmidt, 2000).
Antiviral Activity
Chen et al. (2010) synthesized new sulfonamide derivatives starting from 4-chlorobenzoic acid, demonstrating certain anti-tobacco mosaic virus activities. This highlights the potential antiviral applications of compounds derived from 4-chlorobenzoic acid, closely related to the chemical structure of interest (Chen et al., 2010).
Photo-degradation Studies
Wu, Hong, and Vogt (2007) conducted a study on the photo-degradation behavior of a pharmaceutical compound containing a thiazole ring similar to 2-(4-Chlorobenzo[D]thiazol-2-yl)acetic acid. They found that under visible light, the compound degraded into a primary photo-degradation product, indicating the importance of understanding the stability of such compounds under light exposure (Wu, Hong, & Vogt, 2007).
Antimicrobial Agents
Research by B'Bhatt and Sharma (2017) focused on derivatives of 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one, demonstrating moderate to excellent antimicrobial activity against various bacterial and fungal strains. This suggests the utility of such compounds in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Receptor Interaction Studies
A study by Gouldson et al. (2000) explored the binding and activity of different molecules, including those related to 2-(4-Chlorobenzo[D]thiazol-2-yl)acetic acid, on the human cholecystokinin CCK(1) receptor. Their findings contribute to understanding how such compounds interact with biological targets, offering insights into designing receptor-specific drugs (Gouldson et al., 2000).
Crystal Structure and Spectroscopic Characterization
Aydin et al. (2010) prepared and characterized a compound similar to 2-(4-Chlorobenzo[D]thiazol-2-yl)acetic acid, revealing insights into its crystal structure and spectroscopic properties. This research contributes to the fundamental understanding of such compounds' physical and chemical properties, which is crucial for their application in material science and drug design (Aydin et al., 2010).
将来の方向性
The thiazole ring is a versatile entity in actions and reactions, and molecules containing a thiazole ring can behave unpredictably when entering physiological systems . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that 2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid and its derivatives could have potential applications in the development of new drugs in the future.
特性
IUPAC Name |
2-(4-chloro-1,3-benzothiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-5-2-1-3-6-9(5)11-7(14-6)4-8(12)13/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTBVJTVGYNSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857370 | |
| Record name | (4-Chloro-1,3-benzothiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid | |
CAS RN |
1188165-88-9 | |
| Record name | (4-Chloro-1,3-benzothiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



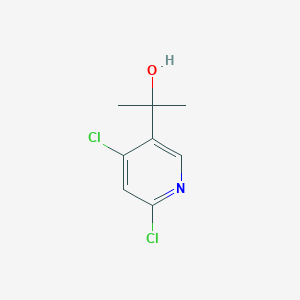
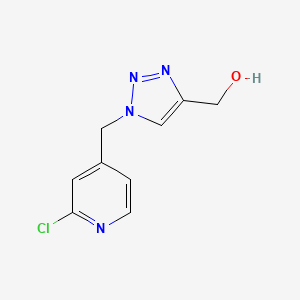
![6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one](/img/structure/B1458675.png)
![methyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1458678.png)
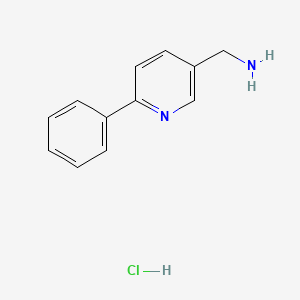
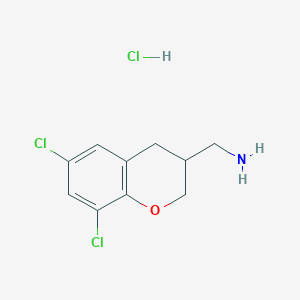
![[6-(Trifluoromethyl)pyridin-3-yl]methyl 6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1458682.png)
